molecular formula C20H32O4 B163594 (8S,15S)-DiHETE

(8S,15S)-DiHETE

Cat. No.: B163594
M. Wt: 336.5 g/mol
InChI Key: NNPWRKSGORGTIM-HCCKYKKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8S,15S)-DiHETE is a dihydroxy fatty acid derived from arachidonic acid. It is a member of the hydroxy and hydroperoxyeicosatetraenoic acids family. This compound is known for its role as a human xenobiotic metabolite and a mouse metabolite, indicating its involvement in various biological processes .

Chemical Reactions Analysis

(8S,15S)-DiHETE undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include lipoxygenases and reducing agents. The major products formed from these reactions are hydroperoxyeicosatetraenoic acids and hydroxyeicosatetraenoic acids .

Scientific Research Applications

(8S,15S)-DiHETE has several scientific research applications. In chemistry, it is used to study the mechanisms of lipid oxidation and the role of lipoxygenases. In biology, it is investigated for its role in cell signaling and inflammation. In medicine, it is studied for its potential therapeutic effects, particularly in modulating inflammation and pain. Additionally, it has industrial applications in the production of bioactive lipids .

Mechanism of Action

The mechanism of action of (8S,15S)-DiHETE involves its interaction with specific molecular targets and pathways. It acts as an agonist of peroxisome proliferator-activated receptor alpha (PPAR alpha), influencing gene expression and metabolic processes. This compound also plays a role in eosinophil chemotaxis, contributing to its effects on inflammation and immune responses .

Comparison with Similar Compounds

(8S,15S)-DiHETE is similar to other hydroxy and hydroperoxyeicosatetraenoic acids, such as 8R,15S-dihydroxy-5Z,9E,11Z,13E-eicosatetraenoic acid. its unique stereochemistry (8S,15S) distinguishes it from other isomers, resulting in different biological activities and interactions. Other similar compounds include 5S,15S-dihydroxy-6E,8Z,10Z,13E-eicosatetraenoic acid and 15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid .

Properties

IUPAC Name

(5Z,8S,9E,11Z,13E,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/b5-4-,11-6-,14-9+,15-10+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWRKSGORGTIM-HCCKYKKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8S,15S)-DiHETE
Reactant of Route 2
Reactant of Route 2
(8S,15S)-DiHETE
Reactant of Route 3
(8S,15S)-DiHETE
Reactant of Route 4
(8S,15S)-DiHETE
Reactant of Route 5
(8S,15S)-DiHETE
Reactant of Route 6
(8S,15S)-DiHETE
Customer
Q & A

Q1: How does (8S,15S)-DiHETE differ from its stereoisomer, (8R,15S)-DiHETE, in terms of biological activity?

A: Research indicates that this compound acts as a stereospecific antagonist to (8R,15S)-DiHETE. While (8R,15S)-DiHETE induces hyperalgesia (increased sensitivity to pain) by sensitizing C-fiber mechanoheat nociceptors, this compound counteracts this effect. [, ] This suggests that this compound may compete for the same binding site as its hyperalgesic counterpart, potentially serving as an endogenous modulator of pain perception. [, ]

Q2: What evidence suggests that this compound's effects are receptor-mediated?

A: The stereospecificity observed in the opposing actions of (8R,15S)-DiHETE and this compound strongly suggests the involvement of specific receptors. [, ] The fact that this compound selectively blocks (8R,15S)-DiHETE-induced hyperalgesia but not prostaglandin E2-induced hyperalgesia further supports this notion. [] This points towards distinct mechanisms and potentially separate receptor targets for these mediators of pain signaling.

Q3: Beyond cutaneous nociceptors, does this compound influence other sensory pathways?

A: Yes, studies have shown that this compound also impacts the sensitivity of abdominal visceral afferents, nerve fibers that transmit sensory information from internal organs. [] Specifically, this compound attenuates the response of these afferents to ischemia (reduced blood flow), while its stereoisomer, (8R,15S)-DiHETE, augments it. [] This suggests a broader role for this compound in modulating sensory nerve activity, potentially influencing pain perception in visceral tissues as well.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.